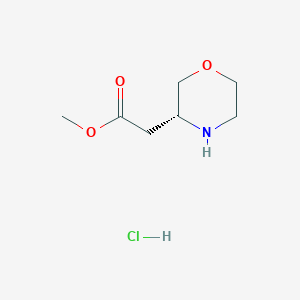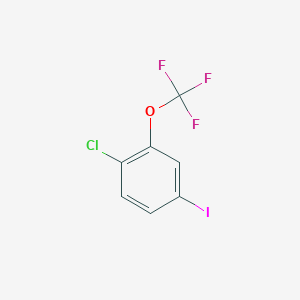
(4-Nitrophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Nitrophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone” is a chemical compound with the molecular formula C20H22BNO7 . It is also known as “Carbonic acid, 4-nitrophenyl [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester” and "4-nitrophenyl (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl) carbonate" .
Synthesis Analysis
The synthesis of this compound typically requires organic chemistry synthesis techniques . The exact steps can be complex and may vary depending on the specific conditions and reagents used .Chemical Reactions Analysis
This compound is often used as an intermediate in organic synthesis . It may have other potential applications, which would need to be determined based on specific research or experiments .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 399.2 , a predicted density of 1.25±0.1 g/cm3 , and a predicted boiling point of 542.8±50.0 °C .Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone has been studied for its potential scientific research applications in both synthetic organic chemistry and biochemistry. In synthetic organic chemistry, this compound has been used as a reagent in a variety of reactions, including aldol condensations, Michael additions, and Diels-Alder reactions. In biochemistry, this compound has been studied for its potential to act as a novel inhibitor of enzymes, as well as its potential to be used as a drug delivery system.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes by binding to their active sites and blocking the catalytic activity of the enzyme. In addition, this compound may also act as a prodrug, releasing its active form upon metabolism by the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, preliminary studies have shown that the compound has the potential to act as a novel inhibitor of enzymes, as well as a drug delivery system. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (4-Nitrophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone in laboratory experiments is its versatility as a reagent. This compound can be used in a variety of reactions, including aldol condensations, Michael additions, and Diels-Alder reactions. In addition, the compound has been shown to have anti-inflammatory and anti-cancer properties in animal models. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not very stable and can degrade over time, making it difficult to use in long-term experiments.
Zukünftige Richtungen
The potential future directions for (4-Nitrophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone are numerous. Further research is needed to better understand the compound’s mechanism of action and its biochemical and physiological effects. In addition, more research is needed to determine the optimal conditions for synthesizing this compound and to develop new methods for using the compound as a drug delivery system. Finally, further research is needed to explore the potential of this compound as an inhibitor of enzymes and to develop new applications for the compound in the fields of synthetic organic chemistry and biochemistry.
Synthesemethoden
(4-Nitrophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone can be synthesized from 4-nitrophenol and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, which can be synthesized from the reaction of 4-nitrophenol and 4-bromo-1,3,2-dioxaborolan-2-yl. The reaction between the two compounds is catalyzed by an acid and proceeds through a condensation reaction, yielding this compound as the product. The reaction is highly efficient and can be carried out in a variety of solvents, including methanol, ethanol, and acetonitrile.
Safety and Hazards
When handling this compound, laboratory safety procedures should be followed . It may be irritating to the skin, eyes, and respiratory tract, so contact and inhalation should be avoided . It should be stored and handled in a way that avoids contact with oxidizing agents and strong acids to prevent dangerous reactions . If accidental exposure or inhalation causes discomfort, medical help should be sought immediately .
Eigenschaften
IUPAC Name |
(4-nitrophenyl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO5/c1-18(2)19(3,4)26-20(25-18)15-9-5-13(6-10-15)17(22)14-7-11-16(12-8-14)21(23)24/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBKYKLEOANBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Potassium (4'-methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B6343780.png)



